molecular formula C16H30N2O3S B7093195 N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide

Cat. No.: B7093195
M. Wt: 330.5 g/mol
InChI Key: VRIALRPGMIWGSP-UHFFFAOYSA-N
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Description

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide is a complex organic compound that features a piperidine ring, a cyclobutane ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-4-13(5-2)15(19)18-11-7-14(8-12-18)17-22(20,21)16(3)9-6-10-16/h13-14,17H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIALRPGMIWGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)NS(=O)(=O)C2(CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors . The cyclobutane ring is introduced through cycloaddition reactions, and the sulfonamide group is added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group may inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-methylcyclobutane-1-sulfonamide is unique due to its combination of a piperidine ring, a cyclobutane ring, and a sulfonamide group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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